molecular formula C28H21NO5S B407422 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2-naphthalenesulfonamide CAS No. 448208-26-2

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2-naphthalenesulfonamide

Cat. No.: B407422
CAS No.: 448208-26-2
M. Wt: 483.5g/mol
InChI Key: FAKKEBVIHIHELM-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2-naphthalenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran ring, a naphthalenesulfonamide group, and an acetyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2-naphthalenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran ring through cyclization reactions, followed by the introduction of the acetyl and methyl groups. The naphthalenesulfonamide moiety is then attached through sulfonation and subsequent coupling reactions. The final step involves the benzoylation of the compound to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to maintain the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2-naphthalenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2-naphthalenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2-naphthalenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-tert-butylbenzenesulfonamide
  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-3-nitrobenzenesulfonamide
  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]acetamide

Uniqueness

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2-naphthalenesulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-naphthalen-2-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO5S/c1-18(30)27-19(2)34-26-15-13-23(17-25(26)27)29(28(31)21-9-4-3-5-10-21)35(32,33)24-14-12-20-8-6-7-11-22(20)16-24/h3-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKKEBVIHIHELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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